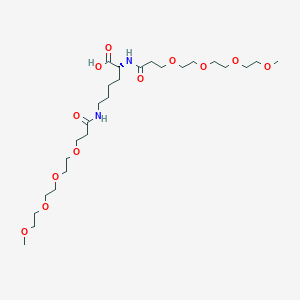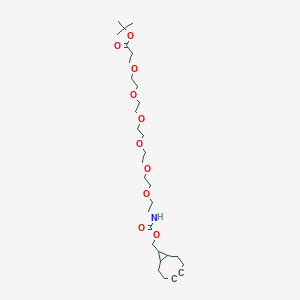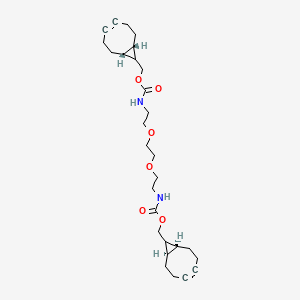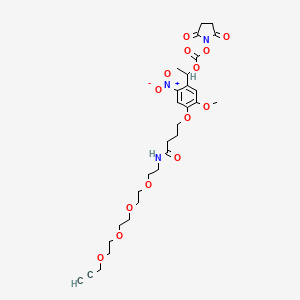
NHS-SS-Biotin
Descripción general
Descripción
NHS-SS-Biotin, also known as N-hydroxysulfosuccinimide-SS-biotin, is a water-soluble, amine-reactive biotinylation reagent. It contains a cleavable disulfide bond within its spacer arm, which allows for reversible labeling of proteins and cell surface primary amines. This compound is widely used in biochemical and molecular biology applications for labeling and purification purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: NHS-SS-Biotin is synthesized through the reaction of biotin with N-hydroxysulfosuccinimide (NHS) and a disulfide-containing linker. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility. The NHS ester group reacts with primary amines to form stable amide bonds .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pH, and solvent concentration to ensure high yield and purity. The final product is purified through techniques like chromatography and crystallization .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions with primary amines, forming stable amide bonds.
Reduction Reactions: The disulfide bond within the spacer arm can be cleaved using reducing agents such as dithiothreitol (DTT), resulting in the release of the biotin label.
Common Reagents and Conditions:
Nucleophilic Substitution: Primary amines (e.g., lysine residues) in a neutral to basic pH buffer (pH 7-9) are common reactants.
Reduction: Reducing agents like DTT are used to cleave the disulfide bond under mild conditions.
Major Products:
Biotinylated Proteins: Formed through the reaction with primary amines.
Cleaved Biotin Labels: Resulting from the reduction of the disulfide bond.
Aplicaciones Científicas De Investigación
NHS-SS-Biotin is extensively used in various scientific research fields:
Chemistry: For the biotinylation of small molecules and polymers.
Industry: Applied in the production of biotinylated reagents for research and development purposes.
Mecanismo De Acción
NHS-SS-Biotin exerts its effects through the formation of stable amide bonds with primary amines on proteins and other molecules. The disulfide bond within the spacer arm allows for reversible labeling, enabling the release of the biotin label upon treatment with reducing agents. This reversible labeling is particularly useful in affinity purification and other biochemical assays .
Comparación Con Compuestos Similares
Sulfo-NHS-Biotin: Similar in function but lacks the cleavable disulfide bond, making it non-reversible.
NHS-PEG4-Biotin: Contains a polyethylene glycol (PEG) spacer, providing increased solubility and reduced steric hindrance.
Uniqueness: NHS-SS-Biotin’s unique feature is its cleavable disulfide bond, which allows for reversible labeling. This property distinguishes it from other biotinylation reagents and makes it particularly valuable in applications requiring temporary labeling and subsequent release of the biotin tag .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28)/t12-,13-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEDTGQHCFODEH-LXIYXOSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















